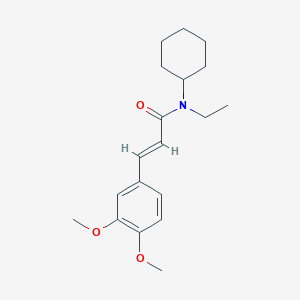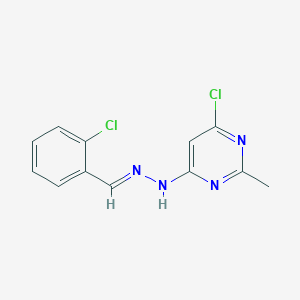![molecular formula C19H17N3O2 B5790494 N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B5790494.png)
N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide, also known as OXA-23 inhibitor, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is a cyclopropane carboxamide derivative that has been synthesized using various methods, and it has been found to exhibit promising biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide involves its ability to bind to the active site of N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide and prevent its enzymatic activity. This inhibition of N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide activity leads to increased susceptibility of bacteria to antibiotics, which can be used to treat infections caused by antibiotic-resistant bacteria.
Biochemical and Physiological Effects:
Apart from its ability to inhibit N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide activity, N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide has also been found to exhibit other biochemical and physiological effects. These include its ability to modulate the expression of various genes involved in bacterial virulence and its ability to induce bacterial cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide in lab experiments is its ability to selectively inhibit the activity of N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide without affecting other beta-lactamase enzymes. However, a limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide. These include its potential use in combination with other antibiotics to treat infections caused by antibiotic-resistant bacteria, its potential use as a therapeutic agent for other diseases such as cancer, and its potential use as a tool for studying the role of N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide in bacterial resistance to antibiotics.
Conclusion:
In conclusion, N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide is a promising compound that has potential applications in the field of medicine. Its ability to selectively inhibit the activity of N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide makes it a valuable tool for combating antibiotic-resistant bacteria, and its other biochemical and physiological effects make it a promising candidate for further research. However, more studies are needed to fully understand the potential of this compound and its limitations.
Synthesemethoden
The synthesis of N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide can be achieved using several methods. One of the most commonly used methods involves the reaction of 5-(3-methylphenyl)-1,3,4-oxadiazole-2-carboxylic acid with 4-aminophenyl cyclopropanecarboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst.
Wissenschaftliche Forschungsanwendungen
N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide has been extensively studied for its potential applications in the field of medicine. One of the most important applications of this compound is its ability to inhibit the activity of N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide, which is a beta-lactamase enzyme that is responsible for the resistance of many bacteria to antibiotics.
Eigenschaften
IUPAC Name |
N-[4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-12-3-2-4-15(11-12)19-22-21-18(24-19)14-7-9-16(10-8-14)20-17(23)13-5-6-13/h2-4,7-11,13H,5-6H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTCSDSXXWLRLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=C(C=C3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5790434.png)
![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5790441.png)



![6-ethyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5790480.png)
![ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5790484.png)
![5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5790501.png)

![ethyl 2-cyano-3-(9-methoxy-3-oxo-3H-pyrrolo[1,2-a]indol-2-yl)acrylate](/img/structure/B5790516.png)

